4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone

Description

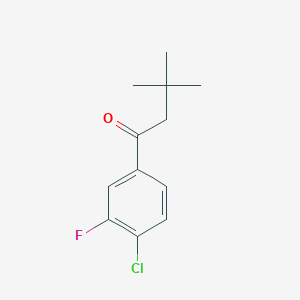

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone (IUPAC: 1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one) is a halogenated aromatic ketone with a substituted phenyl ring and a branched aliphatic chain. This compound is characterized by:

- Substituents: A chlorine atom at the 4'-position and a fluorine atom at the 3'-position on the phenyl ring.

- Molecular formula: C₁₂H₁₃ClFO (calculated molecular weight: ~228.7 g/mol).

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVHFSOEAYHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642397 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-64-2 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 3,3-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

Structural Differences :

- Substituents : Chlorine at the 4-position and fluorine at the 4'-position on the phenyl ring (para-para substitution).

- Butanone chain: Linear chain without methyl groups.

- Molecular formula : C₁₀H₁₀ClFO (MW: 200.64 g/mol) .

Synthesis :

Produced via Friedel-Crafts acylation of 4-chlorobutyryl chloride with fluorobenzene .

4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3)

Structural Differences :

4'-Chloro-2'-fluorobutyrophenone (CAS Not Specified)

Note: refers to this compound as 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one, indicating a fluorine at the 2'-position (ortho to chlorine).

Comparative Data Table

| Property | 4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone | 4-Chloro-4'-fluorobutyrophenone | 4'-Chloro-3,3-dimethylbutyrophenone |

|---|---|---|---|

| CAS Number | Not Provided | 3874-54-2 | 60851-32-3 |

| Molecular Formula | C₁₂H₁₃ClFO | C₁₀H₁₀ClFO | C₁₂H₁₅ClO |

| Molecular Weight (g/mol) | ~228.7 | 200.64 | 210.71 |

| Substituents (Phenyl Ring) | 4'-Cl, 3'-F | 4-Cl, 4'-F | 4'-Cl |

| Butanone Chain | 3,3-dimethyl | Linear | 3,3-dimethyl |

| Synthesis Method | Not Specified | Friedel-Crafts acylation | Not Specified |

| Applications | Research/Lab Use | Pharmaceutical Intermediate | Analytical Standard/Lab Use |

| Physical State | Not Provided | Oily Liquid | Solid (Assumed) |

Key Findings and Discussion

- Substituent Position Impact : The 3'-fluoro substituent (meta to chlorine) may alter electronic distribution compared to para-fluoro analogues, influencing binding affinity in pharmaceutical contexts .

- Synthesis Challenges: The branched chain and dual halogenation in the target compound likely require multi-step synthesis, contrasting with the straightforward Friedel-Crafts route used for 4-Chloro-4'-fluorobutyrophenone .

Biological Activity

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone is a synthetic organic compound with the molecular formula . This compound belongs to the butyrophenone class, which is known for its diverse biological activities. The presence of both chloro and fluorine substituents in its structure enhances its reactivity and potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structural attributes of this compound contribute to its biological activity. The compound's structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .

The mechanism of action for this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter cellular activities and lead to various biological effects. The exact pathways may depend on the specific application of the compound .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with similar compounds can be helpful:

| Compound Name | Key Differences |

|---|---|

| 4'-Chloro-3,3-dimethylbutyrophenone | Lacks the fluorine atom, affecting reactivity. |

| 3,3-Dimethyl-3'-fluorobutyrophenone | Lacks the chloro group, influencing chemical behavior. |

| 4'-Fluoro-3,3-dimethylbutyrophenone | Lacks the chloro group; unique properties due to halogen variation. |

The distinct combination of both chloro and fluoro groups in this compound enhances its reactivity compared to these related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.